molecular formula C12H14N2O B11900010 (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine

Cat. No.: B11900010
M. Wt: 202.25 g/mol
InChI Key: MZJBCUVRNVLMDA-UHFFFAOYSA-N
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Description

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine is a chemical compound with the molecular formula C12H14N2O It is characterized by the presence of an oxazole ring substituted with a methanamine group and a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine typically involves the reaction of 3,4-dimethylbenzaldehyde with an appropriate amine and a source of oxazole. One common method involves the condensation of 3,4-dimethylbenzaldehyde with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-(3,4-Dimethylphenyl)oxazol-4-YL)ethanamine
  • (2-(3,4-Dimethylphenyl)oxazol-4-YL)propanamine
  • (2-(3,4-Dimethylphenyl)oxazol-4-YL)butanamine

Uniqueness

(2-(3,4-Dimethylphenyl)oxazol-4-YL)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-1,3-oxazol-4-yl]methanamine

InChI

InChI=1S/C12H14N2O/c1-8-3-4-10(5-9(8)2)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3

InChI Key

MZJBCUVRNVLMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CO2)CN)C

Origin of Product

United States

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